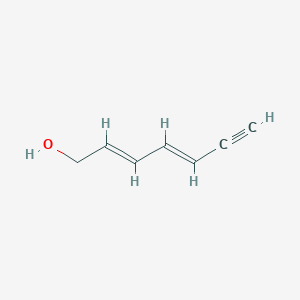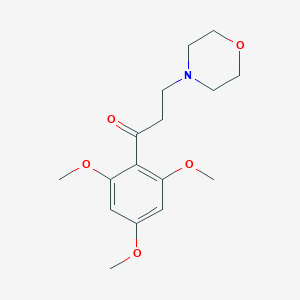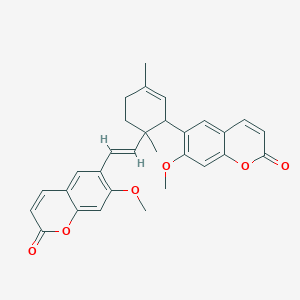
Thamnosin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thamnosin is a natural product isolated from the roots of Thamnosma montana. It has been shown to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Thamnosin has attracted significant attention from the scientific community due to its potential applications in drug discovery and development.
Applications De Recherche Scientifique
1. Coagulation Function in Acidosis
Thamnosin, identified as tris-hydroxymethylaminomethane (THAM) in some studies, has been researched for its effects on coagulation abnormalities caused by acidosis. A study on pigs found that THAM could correct acid-base deficits but did not acutely reverse coagulation abnormalities in acidosis models (Martini et al., 2007).
2. Role in Intracellular Calcium Signaling
Thapsigargin, a guaianolide compound, has been extensively used to study intracellular calcium signaling. Its action as an inhibitor of sarco-endoplasmic reticulum Ca(2+)-ATPases in mammalian cells has facilitated understanding of the mechanisms of intracellular Ca2+ signaling (Treiman et al., 1998).
3. Natural Product Investigation in Thamnosma Montana
Research on Thamnosma montana, a plant species, has led to the identification of several constituents, including thamnosin. This exploration of natural products highlights the unique chemical systems present in nature (Kutney et al., 1972).
4. Clinical Pharmacology of THAM
The clinical pharmacology of THAM has been studied for its use in correcting acute acidosis during various medical conditions. Its effectiveness, low toxicity, and rapid elimination make it a useful agent in clinical settings (Nahas, 1963).
5. Machine Learning in Diabetes Research
Machine learning and data mining methods, although not directly related to thamnosin, have been applied in diabetes research, showcasing the broad scope of scientific research and its applications in health sciences (Kavakiotis et al., 2017).
6. THAM in Treatment of Quinidine Intoxication
THAM has been evaluated for its effectiveness in treating quinidine cardiotoxicity in experimental studies, highlighting its potential therapeutic applications (Sierra et al., 1962).
Propriétés
Numéro CAS |
18458-66-7 |
|---|---|
Nom du produit |
Thamnosin |
Formule moléculaire |
C30H28O6 |
Poids moléculaire |
484.5 g/mol |
Nom IUPAC |
7-methoxy-6-[(E)-2-[2-(7-methoxy-2-oxochromen-6-yl)-1,4-dimethylcyclohex-3-en-1-yl]ethenyl]chromen-2-one |
InChI |
InChI=1S/C30H28O6/c1-18-9-11-30(2,12-10-21-14-19-5-7-28(31)35-25(19)16-24(21)33-3)23(13-18)22-15-20-6-8-29(32)36-26(20)17-27(22)34-4/h5-8,10,12-17,23H,9,11H2,1-4H3/b12-10+ |
Clé InChI |
SWGAQLQAABDHGT-ZRDIBKRKSA-N |
SMILES isomérique |
CC1=CC(C(CC1)(C)/C=C/C2=C(C=C3C(=C2)C=CC(=O)O3)OC)C4=C(C=C5C(=C4)C=CC(=O)O5)OC |
SMILES |
CC1=CC(C(CC1)(C)C=CC2=C(C=C3C(=C2)C=CC(=O)O3)OC)C4=C(C=C5C(=C4)C=CC(=O)O5)OC |
SMILES canonique |
CC1=CC(C(CC1)(C)C=CC2=C(C=C3C(=C2)C=CC(=O)O3)OC)C4=C(C=C5C(=C4)C=CC(=O)O5)OC |
melting_point |
244-246°C |
Description physique |
Solid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



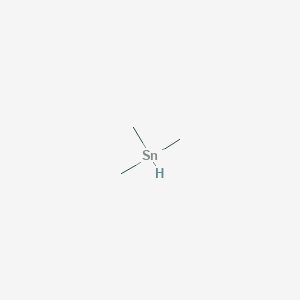
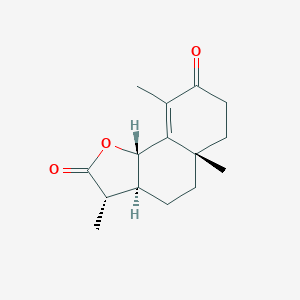
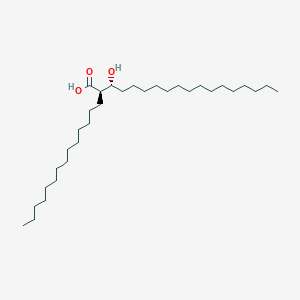
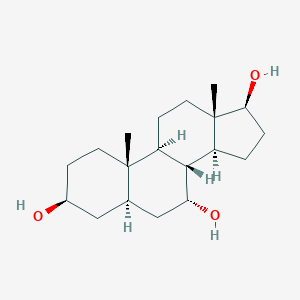
![Copper;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene-6,15,24,33-tetracarboxylic acid](/img/structure/B102414.png)

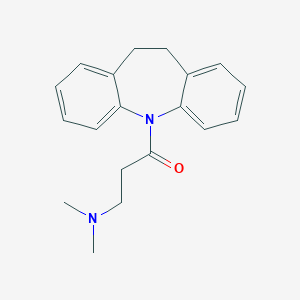
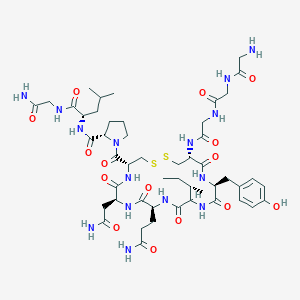
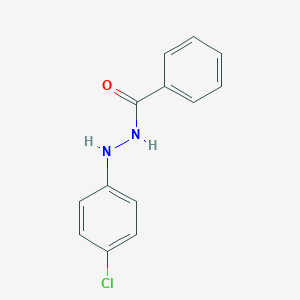
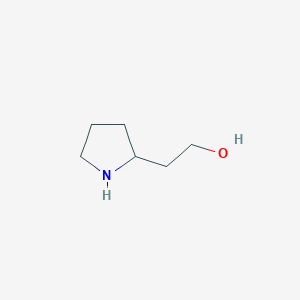
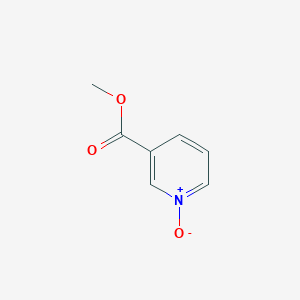
![9-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-3H-purin-6-one](/img/structure/B102426.png)
